3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Overview
Description
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that contains a triazole ring fused with a pyridazine ring. The trifluoromethyl group attached to the triazole ring enhances the compound’s chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is the Serine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell cycle progression, apoptosis, and transcriptional activation, making it a significant target for therapeutic intervention.
Mode of Action
It is known to interact with its target, the serine/threonine-protein kinase pim-1, potentially altering its activity . This interaction could lead to changes in the phosphorylation status of the target protein, thereby affecting its function and the downstream cellular processes it regulates.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine are not fully understood yet. It is known that the compound interacts with certain enzymes and proteins. For instance, it has been found to interact with the Serine/threonine-protein kinase pim-1
Cellular Effects
It is believed that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to interact with certain biomolecules, potentially leading to changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with isocyanates in the presence of triethylamine . This reaction is carried out in dichloromethane at room temperature, yielding the desired compound in excellent yields under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the compound’s oxidation state.
Scientific Research Applications
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent.
Biological Studies: The compound’s ability to induce apoptosis in cancer cells makes it a valuable tool for studying cell death mechanisms.
Chemical Biology: Its unique structure and reactivity make it useful for probing biological pathways and interactions.
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl group and triazole ring but differ in their overall structure and reactivity.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives: These compounds have a similar core structure but differ in their substituents and biological activity.
Uniqueness
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its fused triazole-pyridazine ring system and the presence of a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N5/c7-6(8,9)5-12-11-4-2-1-3(10)13-14(4)5/h1-2H,(H2,10,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWFSMZRPYSHFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889943-49-1 | |
Record name | 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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